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molecular formula C9H19ClN2O2 B8136341 3-Amino-3-methyl-1-morpholinobutan-1-one hydrochloride

3-Amino-3-methyl-1-morpholinobutan-1-one hydrochloride

Cat. No. B8136341
M. Wt: 222.71 g/mol
InChI Key: LLORWXMHXYOPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321727B2

Procedure details

tert-Butyl 2-methyl-4-morpholino-4-oxobutan-2-ylcarbamate (0.5 g, 1.7 mmol) was dissolved in a saturated solution of hydrogen chloride in ethyl acetate (20 mL). The mixture was stirred for 3 h. The solvent was removed by reduced pressure to give crude product (0.55 g).
Name
tert-Butyl 2-methyl-4-morpholino-4-oxobutan-2-ylcarbamate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:13]C(=O)OC(C)(C)C)([CH2:4][C:5]([N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)=[O:6])[CH3:3].[ClH:21]>C(OCC)(=O)C>[ClH:21].[NH2:13][C:2]([CH3:3])([CH3:1])[CH2:4][C:5]([N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)=[O:6] |f:3.4|

Inputs

Step One
Name
tert-Butyl 2-methyl-4-morpholino-4-oxobutan-2-ylcarbamate
Quantity
0.5 g
Type
reactant
Smiles
CC(C)(CC(=O)N1CCOCC1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.NC(CC(=O)N1CCOCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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